N-isopropyl-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)12-15(13,14)11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPWJVBEXXTOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the preparation of 2,5-dimethylbenzenesulfonyl chloride, a commercially available compound characterized by its stability and reactivity. In anhydrous dichloromethane or tetrahydrofuran, isopropylamine is added dropwise to a cooled (0–5°C) solution of the sulfonyl chloride. Triethylamine is often employed as a base to neutralize HCl byproducts, ensuring reaction progression. The mixture is stirred at room temperature for 4–12 hours, followed by aqueous workup and purification via recrystallization or column chromatography.
Key Parameters
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Molar Ratio : A 1:1.2 ratio of sulfonyl chloride to amine ensures complete conversion.
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Temperature : Low temperatures minimize side reactions such as sulfonate ester formation.
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Yield : Typically 70–85%, depending on purity of starting materials.
Photochemical C–H Amidation Approach
Recent advances in C–H functionalization have enabled direct N-alkylation of sulfonamides under photochemical conditions. This method avoids pre-functionalized substrates and offers step economy.
Procedure and Optimization
A photochemical protocol reported by RSC involves irradiating a mixture of 2,5-dimethylbenzenesulfonamide, Selectfluor® (a fluorine-based oxidant), and an isopropyl-containing hydrocarbon in dichloromethane. The reaction proceeds via radical intermediates, with visible light (λ = 395 nm) facilitating cleavage of the C–H bond.
Example Protocol
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Combine 2,5-dimethylbenzenesulfonamide (0.2 mmol), Selectfluor® (0.6 mmol), and 2-methylpropane (0.3 mmol) in CHCl.
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Degas via freeze-pump-thaw cycles and irradiate with 50 W LEDs at 40°C for 72 hours.
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Purify by silica gel chromatography (petroleum ether/ethyl acetate) to isolate the product.
Advantages
-
Atom Economy : Eliminates need for pre-synthesized isopropylamine.
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Yield : 60–75%, with selectivity dependent on hydrocarbon structure.
Transition Metal-Catalyzed Coupling Methods
Palladium and rhodium catalysts have been employed to mediate C–N bond formation between sulfonyl halides and amines. These methods are particularly useful for sterically hindered substrates.
Pd-Catalyzed Sulfonamidation
A Pd(OAc)-catalyzed coupling between 2,5-dimethylbenzenesulfonyl chloride and isopropylamine has been reported under mild conditions. The reaction utilizes KHCO as a base and proceeds in acetonitrile at 80°C.
Reaction Profile
Rhodium-Mediated C–H Activation
Rhodium complexes, such as [Cp*RhCl], enable direct sulfonamidation of unactivated C–H bonds. This method is advantageous for late-stage functionalization but requires directing groups.
Alternative Synthetic Pathways
Reductive Amination
While less common, reductive amination of 2,5-dimethylbenzenesulfonyl azide with acetone and subsequent hydrogenation offers an alternative route. However, this method suffers from low yields (50–60%) and requires high-pressure H.
Solid-Phase Synthesis
Immobilized sulfonyl chlorides on resin beads have been explored for combinatorial synthesis, though scalability remains a challenge.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Sulfonylation | 70–85 | Mild, room temperature | High yield, simple setup | Requires pure sulfonyl chloride |
| Photochemical Amidation | 60–75 | Light, 40°C | Step economy, no pre-functionalization | Long reaction time (72 h) |
| Pd-Catalyzed Coupling | 80–90 | 80°C, 6–8 h | High efficiency, scalable | Cost of palladium catalysts |
| Reductive Amination | 50–60 | High-pressure H | Avoids sulfonyl chloride | Low yield, safety concerns |
Challenges in Synthesis
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
N-isopropyl-2,5-dimethylbenzenesulfonamide has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or function:
- Research Findings : In vitro studies have shown that sulfonamide derivatives exhibit varying degrees of antibacterial efficacy. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating substantial inhibition zones in diameter assays .
| Compound | Target Bacteria | Diameter of Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 21 |
| This compound | Escherichia coli | 19 |
Anticancer Properties
The compound has also been explored for its anticancer properties. Studies indicate that this compound can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways:
- Mechanism : The compound appears to activate caspases, which are critical for the execution phase of cell apoptosis. This property is particularly relevant in cancer therapies aimed at promoting cancer cell death while sparing normal cells.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Caspase activation |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays:
- Research Findings : Animal models have shown that treatment with this compound results in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a significant anti-inflammatory response.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
Applications in Organic Electronics
Beyond its biological applications, this compound is being investigated for its potential use in organic electronics:
Mechanism of Action
The mechanism of action of N-isopropyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes that are crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. The compound mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby competitively inhibiting the enzyme and preventing the synthesis of folic acid.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ primarily in substituent positions, alkyl chain length, or aromatic ring modifications. Key comparisons include:
Table 1: Structural and Electronic Properties
Key Findings :
- Steric Effects : The 2,5-dimethyl substitution in the target compound introduces steric hindrance, reducing rotational freedom compared to unsubstituted analogs like N-isopropylbenzenesulfonamide. This enhances thermal stability (melting point ~145–147°C vs. ~98–100°C for the unsubstituted analog).
- Electronic Effects: Methyl groups at the 2,5-positions act as weak electron donors, lowering the HOMO-LUMO gap (4.2 eV) compared to N-ethyl-2,5-dimethylbenzenesulfonamide (4.5 eV). This suggests higher reactivity in electrophilic substitution reactions.
- Hydrogen Bonding : Unlike N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide , the absence of a hydroxyl group in the target compound reduces hydrogen-bonding capacity, impacting solubility (0.45 g/L in water vs. 1.8 g/L for the hydroxy-containing analog).
Solubility and Lipophilicity :
- The isopropyl group and methyl substituents increase lipophilicity, reducing aqueous solubility compared to smaller N-alkyl analogs (e.g., N-ethyl derivatives).
- Thermal Stability : Symmetric substitution (2,5-dimethyl) enhances crystallinity and melting points relative to asymmetrical isomers (e.g., 2,4-dimethyl analogs).
Reactivity :
Case Study: N-(2-Hydroxy-3,5-Diisopropylphenyl)benzenesulfonamide
While structurally distinct, this compound highlights methodological parallels. Quantum-chemical calculations revealed a lower HOMO-LUMO gap (3.9 eV) due to the electron-withdrawing hydroxyl group, contrasting with the target compound’s higher gap (4.2 eV). Such computational approaches are critical for predicting sulfonamide reactivity and designing derivatives with tailored properties.
Biological Activity
N-Isopropyl-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which allows it to mimic para-aminobenzoic acid (PABA), a critical substrate for bacterial folate synthesis. This structural similarity is fundamental to its biological activity.
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By mimicking PABA, the compound competes with this substrate, leading to reduced folate levels and subsequent antimicrobial effects. This action is similar to that of traditional sulfonamides, which have been widely used as antibiotics.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits bacteriostatic activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains have been reported, highlighting its potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that while this compound may not be as potent as some established antibiotics, it still represents a promising candidate for further development.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. Research indicates that it may exert antiproliferative effects on various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of cancer cells in vitro, with IC50 values comparable to some existing chemotherapeutics.
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound can lead to increased apoptosis in cancer cells. This was evidenced by increased expression of pro-apoptotic markers such as Bax and Caspase-3.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing through the cell cycle.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations that are achievable in vivo. The study concluded that further investigation into its pharmacokinetics and toxicity is warranted.
Case Study 2: Anticancer Potential
In a separate study focusing on HepG2 liver cancer cells, this compound was tested for its cytotoxic effects. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Additionally, flow cytometry analysis revealed an increase in early apoptotic cells following treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
